molecular formula C11H3Cl2F3N4 B8683353 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 214707-02-5

5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8683353
CAS No.: 214707-02-5
M. Wt: 319.07 g/mol
InChI Key: FRUHHVIOSKAPJF-UHFFFAOYSA-N
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Description

5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and the presence of dichloro and trifluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms (chlorine) can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antiviral properties.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Other derivatives with different substituents on the triazole or pyrimidine rings.

    [1,2,3]Triazolo[1,5-a]pyrimidine: A similar compound with a different triazole ring structure.

    [1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with a different ring fusion pattern.

Uniqueness

The uniqueness of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substituents, which impart distinct chemical and biological properties. The presence of dichloro and trifluorophenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

214707-02-5

Molecular Formula

C11H3Cl2F3N4

Molecular Weight

319.07 g/mol

IUPAC Name

5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H3Cl2F3N4/c12-9-8(7-5(15)1-4(14)2-6(7)16)10(13)20-11(19-9)17-3-18-20/h1-3H

InChI Key

FRUHHVIOSKAPJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(N3C(=NC=N3)N=C2Cl)Cl)F)F

Origin of Product

United States

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